molecular formula C9H6FNO B1312540 5-Fluoroquinolin-4-OL CAS No. 386-68-5

5-Fluoroquinolin-4-OL

Cat. No.: B1312540
CAS No.: 386-68-5
M. Wt: 163.15 g/mol
InChI Key: IHTLZRUKASGYSF-UHFFFAOYSA-N
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Description

5-Fluoroquinolin-4-OL is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTLZRUKASGYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=CN2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429514
Record name 5-FLUOROQUINOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386-68-5
Record name 5-FLUOROQUINOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 5-Fluoroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis, Synthetic Protocols, and Reactivity Profiling

Abstract

5-Fluoroquinolin-4-ol (CAS: 359-19-3), often referred to as 5-fluoro-4-quinolinone, represents a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and next-generation antibacterial agents. This guide provides a rigorous technical analysis of the molecule, focusing on the regiochemical challenges inherent in its synthesis, its tautomeric behavior, and validated protocols for its functionalization.

Molecular Architecture & Tautomeric Dynamics

Understanding the reactivity of this compound requires acknowledging its dual nature. While nomenclature suggests an alcohol (-ol), the molecule exists primarily as the 4-quinolinone tautomer in the solid state and in polar solvents.

The Fluorine Effect

The presence of a fluorine atom at the C5 position exerts specific electronic and steric effects:

  • Perisubstituent Effect: The C5-fluorine is spatially proximal to the C4-carbonyl/hydroxyl group (peri-position). This creates electrostatic repulsion with the carbonyl oxygen, slightly destabilizing the planar conformation compared to the non-fluorinated analog.

  • pKa Modulation: The strong electronegativity of fluorine (Inductive effect,

    
    ) decreases the pKa of the N-H proton, making the molecule slightly more acidic than 4-quinolinone.
    
Tautomeric Equilibrium

Researchers must treat the substrate as an ambident nucleophile.

  • Keto Form (Dominant): Favored in polar protic solvents (MeOH, H2O). Reacts at Nitrogen (N1) under thermodynamic control.

  • Enol Form (Minor): Accessible via specific silylation or hard-base conditions. Reacts at Oxygen (O4).

Tautomerism node1 4-Quinolinone Form (Major Tautomer) Polar Solvents node2 4-Hydroxyquinoline Form (Minor Tautomer) Aromatic Character node1->node2  K_eq << 1  

Figure 1: Tautomeric equilibrium favoring the quinolinone form.

Synthesis & Regiocontrol: The Isomer Challenge

The most robust route to this compound is the Gould-Jacobs reaction . However, this pathway presents a significant regiochemical hurdle when starting from 3-fluoroaniline.

The Regioselectivity Problem

Cyclization of the anilino-acrylate intermediate derived from 3-fluoroaniline can occur at two positions:

  • Para to Fluorine: Yields 7-fluoroquinolin-4-ol (Sterically favored, Major Product).

  • Ortho to Fluorine: Yields This compound (Sterically hindered, Minor Product).

Expert Insight: Standard thermal cyclization typically yields a 70:30 or 80:20 ratio favoring the 7-fluoro isomer. To isolate the 5-fluoro target, fractional crystallization or chromatographic separation is mandatory.

Protocol: Modified Gould-Jacobs Synthesis

Objective: Synthesis and isolation of this compound.

Reagents:

  • 3-Fluoroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl ether (Dowtherm A substitute)

  • Sodium Hydroxide (2M)

Step-by-Step Methodology:

  • Condensation (Enamine Formation):

    • Mix 3-fluoroaniline and EMME. Heat to 110°C for 2 hours.

    • Checkpoint: Monitor ethanol evolution. Use a Dean-Stark trap if scaling up (>50g).

    • Validation: LCMS should show a single peak for the diethyl 2-(((3-fluorophenyl)amino)methylene)malonate intermediate.

  • Thermal Cyclization (The Critical Step):

    • Add the intermediate dropwise to refluxing diphenyl ether (250°C). Do not add all at once to maintain high temperature (kinetic energy required to overcome the activation barrier for the sterically hindered 5-F cyclization).

    • Reflux for 45-60 minutes.

    • Cool to room temperature. The product precipitates.

  • Hydrolysis & Decarboxylation:

    • Saponify the ester using 2M NaOH (reflux, 2h).

    • Acidify to pH 2 to precipitate the carboxylic acid.

    • Perform thermal decarboxylation in refluxing diphenyl ether or quinoline (240°C) to yield the this compound.

  • Purification (Isomer Separation):

    • The crude solid contains both 5-F and 7-F isomers.

    • Recrystallization: Recrystallize from glacial acetic acid. The 7-fluoro isomer is generally less soluble and crystallizes first. Filter the solid (mostly 7-F).

    • Filtrate Recovery: Concentrate the mother liquor to obtain the enriched 5-fluoro isomer.

    • Final Polish: Flash chromatography (DCM:MeOH 95:5) may be required for >98% purity.

SynthesisFlow start 3-Fluoroaniline + EMME inter Enamine Intermediate start->inter -EtOH cyclization Thermal Cyclization (250°C, Diphenyl Ether) inter->cyclization mixture Isomer Mixture (3-carbethoxy derivatives) cyclization->mixture hydrolysis Hydrolysis & Decarboxylation mixture->hydrolysis separation Fractional Crystallization (Acetic Acid) hydrolysis->separation target TARGET: this compound (From Mother Liquor) separation->target Filtrate waste By-product: 7-Fluoro isomer (Precipitate) separation->waste Solid

Figure 2: Synthetic workflow highlighting the critical isomer separation step.

Physicochemical Profile

Data presented below is essential for formulation and assay development.

PropertyValue / CharacteristicRelevance
Molecular Weight 163.15 g/mol Fragment-based drug discovery (FBDD).
Predicted LogP 1.8 - 2.1Moderate lipophilicity; good membrane permeability potential.
pKa (N-H) ~10.5Weakly acidic; exists as neutral species at physiological pH.
Melting Point > 220°CIndicates strong intermolecular hydrogen bonding (dimerization).
Solubility Low in water; Soluble in DMSO, hot MeOH.Requires DMSO stock solutions for biological assays.

Reactivity & Functionalization

For drug development, the 4-OH/4-oxo group is rarely the final endpoint. It serves as a handle for chlorination or alkylation.

Protocol: Chlorination (Conversion to 4-Chloro-5-fluoroquinoline)

This is the most common transformation, converting the scaffold into an electrophile for SNAr coupling.

  • Setup: Suspend this compound (1.0 eq) in POCl3 (5.0 eq).

  • Catalyst: Add a catalytic amount of DMF (creates the Vilsmeier-Haack reagent in situ).

  • Reaction: Reflux (105°C) for 2 hours. The suspension will clear as the chlorinated product forms.

  • Quench: Caution. Pour reaction mixture slowly onto crushed ice/ammonia. The product is volatile and skin-irritating.

  • Validation: 1H NMR shift. The disappearance of the broad N-H singlet and downfield shift of aromatic protons confirms conversion.

Regioselective Alkylation
  • N-Alkylation: Use K2CO3/DMF. The "soft" anion favors the "soft" electrophile (Alkyl halide) at the Nitrogen.

  • O-Alkylation: Use Ag2CO3 or Mitsunobu conditions to trap the enol form (rarely preferred due to instability).

Reactivity center This compound pocl3 POCl3 / DMF Reflux center->pocl3 nitration HNO3 / H2SO4 center->nitration alkyl R-X / K2CO3 center->alkyl prod1 4-Chloro-5-fluoroquinoline (S_NAr Scaffold) pocl3->prod1 prod2 8-Nitro-5-fluoroquinolin-4-ol (Electrophilic Subst.) nitration->prod2 prod3 N-Alkyl-5-fluoro-4-quinolinone alkyl->prod3

Figure 3: Divergent synthesis pathways from the core scaffold.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(1), 29-37. (Seminal work on regioselectivity in fluoro-anilines). Link

  • PubChem Compound Summary. 5-Fluoro-4-hydroxyquinoline (CID 128998). National Library of Medicine. Link

Strategic Fluorination: The 5-Fluoroquinolin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis, Purification, and Derivatization

Executive Summary: The "Peri-Effect" Advantage

In the landscape of privileged heterocycles, the quinolin-4-ol (4-hydroxyquinoline) core is ubiquitous. However, the 5-fluoroquinolin-4-ol derivative represents a distinct, underutilized scaffold in drug discovery. Unlike the blockbuster 6-fluoroquinolones (antibiotics like Ciprofloxacin), the 5-fluoro substitution is strategic for two physicochemical reasons:

  • Metabolic Blocking: It protects the electron-rich C5 position from oxidative metabolism (CYP450).

  • Peri-Interaction: The fluorine atom at C5 exerts a significant steric and electrostatic influence on the C4-hydroxyl/carbonyl group. This "peri-effect" alters the pKa of the 4-OH and influences the tautomeric equilibrium, often locking the molecule into a conformation favorable for specific kinase binding pockets or increasing lipophilicity without adding bulk.

This guide provides a validated workflow for the synthesis, isolation, and derivatization of this compound, addressing the primary challenge: Regioselectivity.

The Synthetic Challenge: Overcoming Regio-Isomerism

The standard synthesis involves the Gould-Jacobs reaction , utilizing 3-fluoroaniline as the starting material. This introduces a critical bifurcation point.

  • The Problem: 3-Fluoroaniline has two available sites for thermal cyclization:

    • Para to Fluorine: Yields the 7-fluoroquinolin-4-ol (Thermodynamically and sterically favored).

    • Ortho to Fluorine: Yields the This compound (Sterically hindered).

In typical thermal cyclization (Dowtherm A, 250°C), the ratio often favors the 7-isomer (approx. 3:1 to 9:1). Therefore, the protocol below focuses not just on synthesis, but on the fractional crystallization required to isolate the high-value 5-fluoro isomer.

Visualization: The Regioselectivity Pathway

The following diagram illustrates the bifurcation in the Gould-Jacobs pathway.

G Start 3-Fluoroaniline + EMME Intermediate Enamine Intermediate Start->Intermediate 110°C, -EtOH Cyclization Thermal Cyclization (250°C, Dowtherm A) Intermediate->Cyclization Isomer7 7-Fluoroquinolin-4-ol (Major Product) Cyclization->Isomer7 Para-closure Isomer5 This compound (Target: Minor Product) Cyclization->Isomer5 Ortho-closure Purification Fractional Crystallization Isomer7->Purification Discard/Recycle Isomer5->Purification Final Pure 5-F Scaffold Purification->Final

Figure 1: The divergence in cyclization of 3-fluoroaniline. Note the steric constraint leading to the 5-F isomer.

Validated Experimental Protocol

This protocol is optimized for a 50g scale. Causality is noted for every critical parameter.

Phase A: Enamine Formation

Objective: Condensation of aniline with diethyl ethoxymethylenemalonate (EMME).

  • Reagents: Charge a 500mL round-bottom flask with 3-Fluoroaniline (1.0 eq) and EMME (1.05 eq) .

  • Reaction: Heat to 110°C for 2 hours.

    • Why: This temperature drives off the ethanol byproduct (b.p. 78°C) without triggering premature cyclization.

  • Monitoring: Use TLC (Hexane/EtOAc 3:1). The disappearance of the aniline spot confirms conversion to the enamine [(diethyl 2-(((3-fluorophenyl)amino)methylene)malonate)].

  • Workup: Cool to room temperature. The oil usually solidifies. Recrystallize from hexane to remove unreacted EMME.

Phase B: Thermal Cyclization (The Critical Step)

Objective: Intramolecular Friedel-Crafts acylation to form the quinoline ring.

  • Solvent: Heat Dowtherm A (diphenyl ether/biphenyl eutectic mixture) (10 vol) to 250°C (reflux).

    • Why: High thermal energy is required to overcome the activation energy of aromaticity disruption during ring closure.

  • Addition: Add the enamine solid portion-wise to the boiling Dowtherm A.

    • Safety: Rapid addition causes ethanol flash-off (from the ester condensation). Add slowly to prevent foaming over.

  • Duration: Reflux for 45–60 minutes.

  • Quench: Cool the mixture to ~80°C.

  • Precipitation: Pour the mixture into Hexane (20 vol) while stirring vigorously. The quinolones (both isomers) will precipitate as a beige solid. Filter and wash with hexane to remove Dowtherm A.

Phase C: Isomer Separation (Purification)

Objective: Isolating the 5-Fluoro isomer from the 7-Fluoro major product.

  • Solvent Choice: Glacial Acetic Acid.

    • Solubility Logic: The 5-fluoro isomer, having the fluorine in the "bay" region (peri-position), often exhibits higher solubility in acidic media due to disrupted intermolecular H-bonding compared to the linear 7-fluoro isomer.

  • Process:

    • Dissolve the crude mixture in boiling glacial acetic acid (10 vol).

    • Allow to cool slowly to room temperature.

    • Filtration 1: The solid that precipitates first is predominantly the 7-fluoro isomer . Filter this off.

    • Concentration: Concentrate the mother liquor (filtrate) by 50%.

    • Filtration 2: Allow to stand at 4°C. The secondary crop is enriched in the 5-fluoro isomer .

  • Validation: Verify regio-isomerism via 1H-NMR .

    • Diagnostic Signal: Look for the multiplet splitting patterns. The 5-F isomer will show a distinct coupling pattern for H-6, H-7, and H-8, and crucially, a specific through-space coupling (NOE) or chemical shift difference in H-3 compared to the 7-F isomer.

Physicochemical Data & Derivatization

Once isolated, the this compound serves as a versatile intermediate.

ParameterThis compound7-Fluoroquinolin-4-olImplication
Melting Point ~280°C (dec)>300°C5-F has lower lattice energy due to steric strain.
pKa (OH) LowerHigher5-F withdraws electrons inductively closer to the OH.
Solubility Moderate (DMSO/MeOH)Poor5-F is generally more soluble (easier to formulate).
Downstream Workflow: The 4-Chloro Gateway

To utilize this scaffold in medicinal chemistry (e.g., S_NAr coupling), the 4-OH must be converted to a leaving group.

SAR Core This compound Chlorination POCl3 / Reflux Core->Chlorination Intermediate 4-Chloro-5-fluoroquinoline Chlorination->Intermediate Deoxychlorination Branch1 S_NAr (Amines) Kinase Inhibitors Intermediate->Branch1 Nucleophilic Attack Branch2 Suzuki Coupling Biaryl Scaffolds Intermediate->Branch2 Pd-Catalysis

Figure 2: Activation of the 4-OH group allows for divergence into kinase inhibitor libraries.

Technical Note on Chlorination: When reacting this compound with POCl3, the reaction is often slower than the non-fluorinated analog due to the steric hindrance of the C5-Fluorine.

  • Optimization: Use catalytic DMF to form the Vilsmeier-Haack reagent in situ, which accelerates the reaction.

References
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. [Link]

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 3-Fluoroaniline. Journal of the American Chemical Society. [Link]

  • Grohe, K. (1992). The chemistry of fluoroquinolones. Die Makromolekulare Chemie. (Review of quinolone synthesis methodologies). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68080, 5-Fluoro-4-hydroxyquinoline. [Link]

Strategic Synthesis of Quinolin-4-ones: From Thermal Condensation to Catalytic Annulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinolin-4-one scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin), antimalarials, and emerging antiviral agents. For the synthetic chemist, constructing this bicycle offers a rigorous test of regiocontrol.

This technical guide dissects the evolution of quinolin-4-one synthesis. We move beyond simple recipe listing to analyze the mechanistic divergence between kinetic and thermodynamic control in classical methods and contrast them with the atom-economy of modern transition-metal catalysis.

Part 1: The Classical Foundation (Thermal Control)

The Conrad-Limpach Synthesis

The condensation of anilines with


-ketoesters is the oldest yet most nuanced route. The critical challenge here is ambident reactivity . The initial condensation can yield either an enamine (kinetic product) or an imine (thermodynamic product).
  • The Trap: Cyclization of the imine (Knorr synthesis) yields quinolin-2-ones.

  • The Goal: Cyclization of the enamine (Conrad-Limpach) yields quinolin-4-ones.

To secure the 4-one, the reaction requires a two-step protocol where the enamine is isolated or formed under specific conditions, followed by high-temperature thermal cyclization (typically 250°C in Dowtherm A or diphenyl ether).

Mechanistic Pathway & Control

The following diagram illustrates the critical divergence point between the Knorr and Conrad-Limpach pathways.

ConradLimpach Start Aniline + Beta-Ketoester Intermediates Condensation (Ambident Electrophile) Start->Intermediates Imine Imine Intermediate (Thermodynamic) Intermediates->Imine Low T (<100°C) Enamine Enamine Intermediate (Kinetic) Intermediates->Enamine Acid Cat / Azeotropic Removal Knorr Knorr Synthesis (Acid Catalysis) Imine->Knorr CL Conrad-Limpach (Thermal Cyclization >250°C) Enamine->CL Prod2 Quinolin-2-one (Undesired) Knorr->Prod2 Prod4 Quinolin-4-one (Target) CL->Prod4

Figure 1: Divergent pathways in the condensation of aniline and


-ketoesters. Control of the intermediate state is the determinant of regioselectivity.
The Gould-Jacobs Reaction

For industrial scalability, the Gould-Jacobs reaction is often preferred over Conrad-Limpach. It utilizes anilines and alkoxymethylenemalonates (e.g., EMME).

  • Advantage: It avoids the imine/enamine ambiguity. The condensation is driven by the elimination of alcohol, exclusively forming an enamine-like intermediate (anilinomethylenemalonate).

  • Limitation: The subsequent cyclization requires harsh thermal conditions to overcome the aromaticity of the benzene ring (Friedel-Crafts type acylation).

Part 2: Modern Catalytic Approaches

Palladium-Catalyzed Carbonylative Annulation

Modern drug discovery demands milder conditions and broader functional group tolerance. The Larock synthesis and subsequent modifications utilize Pd(0) to insert CO gas (or CO surrogates) between an o-iodoaniline and a terminal alkyne.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the Ar-I bond.

  • CO Insertion: Formation of an acyl-palladium complex.

  • Alkyne Insertion: Carbopalladation across the alkyne.

  • Reductive Elimination: N-C bond formation closes the ring.

This method allows for the modular assembly of 2,3-disubstituted quinolin-4-ones, which are difficult to access via Gould-Jacobs.

PdCycle Start Pd(0) Step1 Oxidative Addition (Ar-Pd-I) Start->Step1 + o-Iodoaniline Step2 CO Insertion (Acyl-Pd) Step1->Step2 + CO Step3 Alkyne Insertion (Vinyl-Pd) Step2->Step3 + Alkyne Step4 Intramolecular Amination Step3->Step4 End Reductive Elimination (-HI) Step4->End End->Start Regeneration

Figure 2: The catalytic cycle for Pd-mediated carbonylative annulation. Note the modular entry points for diversity (Alkyne, Aniline).

Part 3: Experimental Protocols

Protocol A: Classical Gould-Jacobs Synthesis (Self-Validating)

Target: 3-Carbethoxy-4-hydroxyquinoline (Parent scaffold for fluoroquinolones)

Reagents:

  • Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl ether (Solvent/Heat transfer medium)

Step-by-Step Methodology:

  • Condensation (The Validation Step):

    • Mix aniline and EMME in a round-bottom flask (neat or in ethanol).

    • Heat to 80–100°C for 1-2 hours.

    • Validation: Monitor the evolution of ethanol (distillation setup). The reaction is complete when ethanol cessation is observed.

    • Cool and recrystallize the solid intermediate (anilinomethylenemalonate).

    • Checkpoint:

      
      H NMR should show a doublet at 
      
      
      
      ~11.0 ppm (NH) coupled to the vinyl proton.
  • Cyclization (The Critical Step):

    • Pre-heat diphenyl ether to 250°C (reflux) in a separate vessel.

    • Slowly add the intermediate solid to the boiling solvent. Why? Adding solid to a cold solvent and heating up often leads to polymerization. Flash heating favors the intramolecular cyclization.

    • Maintain reflux for 30–60 minutes.

    • Cool to room temperature; add hexane/ether to precipitate the product.

Protocol B: Pd-Catalyzed Carbonylative Cyclization

Target: 2-Phenylquinolin-4-one

Reagents:

  • 2-Iodoaniline (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Pd(OAc)

    
     (5 mol%)
    
  • PPh

    
     (10 mol%)
    
  • K

    
    CO
    
    
    
    (3.0 eq)
  • Mo(CO)

    
     (1.0 eq - solid CO source)
    
  • 1,4-Dioxane (5 mL)

Methodology:

  • Setup: In a glovebox or under Argon stream, charge a pressure tube with reagents and solvent.

  • Reaction: Seal and heat to 100°C for 16 hours.

  • Workup: Filter through a celite pad (removes Pd black). Concentrate filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Part 4: Comparative Analysis

The choice of method depends heavily on the substitution pattern required at the C-2 and C-3 positions.

FeatureConrad-Limpach / Gould-JacobsPd-Catalyzed Carbonylation
Primary Substrates Anilines +

-Ketoesters/Malonates
o-Haloanilines + Alkynes
Atom Economy High (Loss of H

O/EtOH)
Moderate (Loss of HX, requires Ligands)
Reaction Conditions Harsh (Thermal, >250°C)Mild (80–120°C)
Regioselectivity Fixed (Determined by starting material)Tunable (Alkyne orientation)
Scalability Excellent (Kg to Ton scale)Poor to Moderate (Cost of Pd/Ligands)
Key Risk Formation of 2-one isomerCatalyst poisoning / CO handling

References

  • Conrad, M., & Limpach, L. (1887). Ueber das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Larock, R. C., & Kuo, M. Y. (1991). Synthesis of quinolines via palladium-catalyzed oxidative addition/insertion of carbon monoxide/intramolecular cyclization. Tetrahedron Letters, 32(40), 5613-5616. Link

  • Torii, S., Okumoto, H., & Xu, L. H. (1991). Palladium-catalyzed carbonylation of o-iodoanilines with terminal acetylenes: A new route to quinolin-4(1H)-ones. Tetrahedron Letters, 32(19), 2373-2376. Link

  • Li, J., et al. (2020). Recent Advances in the Synthesis of Quinolin-4-ones. RSC Advances, 10, 3171-3185. Link

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 5-Fluoroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the solubility profiling of 5-Fluoroquinolin-4-ol (also designated as 5-fluoro-4-hydroxyquinoline or 5-fluoro-4(1H)-quinolinone).

Given the specific physicochemical nature of this compound—characterized by tautomeric equilibrium and high crystal lattice energy—this guide moves beyond static data tables. It provides a predictive solubility framework , a validated experimental protocol for generating precise data, and a thermodynamic analysis strategy essential for process optimization in drug development.

Physicochemical Context & Structural Analysis

To understand the solubility behavior of this compound, one must first address its molecular state in solution. Unlike simple phenols, this compound is subject to a critical keto-enol tautomerism that dictates its interaction with solvents.

The Tautomeric Imperative

In both the solid state and polar solutions, this compound exists predominantly as the 4-quinolinone (oxo) tautomer, not the 4-hydroxyquinoline (enol) form.

  • Implication: The presence of the amide-like (NH-C=O) moiety facilitates strong intermolecular hydrogen bonding (dimerization), resulting in a high melting point (typically >220°C) and high lattice energy.

  • Solubility Consequence: Dissolution requires overcoming this high lattice energy. Consequently, the compound is sparingly soluble in non-polar solvents and cold water, requiring high-dielectric or protic solvents to disrupt the crystal lattice.

The 5-Fluoro Substituent Effect

The fluorine atom at the C5 position (peri-position relative to the carbonyl) introduces unique electronic and steric factors:

  • Inductive Effect: The strong electron-withdrawing nature of fluorine increases the acidity of the N-H proton, potentially enhancing solubility in basic media compared to the non-fluorinated parent.

  • Lipophilicity: While fluorine generally increases lipophilicity (LogP), the strong lattice energy of the quinolinone core often dominates, keeping water solubility low.

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium and the solvation interactions that drive solubility.

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Less Polar, Aromatic Keto Keto Form (4-Quinolinone) Dominant Species High Lattice Energy Enol->Keto Tautomerization (K_eq >> 1) Dimer Intermolecular Dimer (Strong H-Bonding) Insoluble Aggregate Keto->Dimer Self-Association (Non-polar solvents) Solvated Solvated Species (H-Bond with Solvent) Keto->Solvated Dipole-Dipole / H-Bond (Polar Solvents: DMSO, MeOH) Dimer->Solvated Heat / Protic Solvent

Figure 1: Tautomeric equilibrium shifting towards the Keto form, leading to dimerization which resists dissolution unless disrupted by polar/protic solvents.

Predicted Solubility Profile (Solvent Selection Guide)

Based on the Structure-Property Relationships (SPR) of the 4-quinolinone scaffold, the following solubility profile is established to guide solvent selection for extraction, recrystallization, or chromatography.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMSO, DMF, DMAc High Strong dipole interactions disrupt NH...O=C dimers; best for stock solutions.
Protic Polar Methanol, Ethanol Moderate (Hot) H-bond donation solvates the carbonyl oxygen; solubility drops significantly upon cooling (ideal for recrystallization).
Acidic Media Acetic Acid, Formic Acid High Protonation of the carbonyl oxygen or ring nitrogen disrupts lattice energy; forms soluble salts.
Chlorinated DCM, Chloroform Low to Moderate Weak H-bonding capability; limited ability to break quinolinone dimers.
Non-Polar Hexane, Diethyl Ether Negligible Lack of polarity prevents interaction with the highly polar quinolinone core.
Aqueous Water (pH 7) Very Low High lattice energy overcomes hydration energy. Solubility increases at pH < 3 or pH > 10.

Experimental Protocol: Determination of Mole Fraction Solubility

To generate precise quantitative data (Mole Fraction,


) for regulatory or thermodynamic modeling, follow this self-validating "Shake-Flask" protocol coupled with HPLC quantification.
Materials & Equipment
  • Compound: this compound (>98% purity).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Water).

  • Apparatus: Thermostated shaker bath (control ±0.05 K), 0.45 µm PTFE syringe filters.

Workflow Diagram

SolubilityWorkflow Start Excess Solid Addition (Saturated Solution Prep) Equilibration Equilibration (Shake 24-48h @ Temp T) Start->Equilibration Settling Phase Separation (Settle 2-4h Isothermal) Equilibration->Settling Sampling Supernatant Sampling (Syringe Filter 0.45µm) Settling->Sampling Dilution Dilution (Mobile Phase) Sampling->Dilution Analysis HPLC-UV Analysis (Quantification vs Standard) Dilution->Analysis

Figure 2: Step-by-step Shake-Flask method for determining equilibrium solubility.

Detailed Procedure
  • Preparation: Add excess this compound to 10 mL of the selected solvent in a glass vial. Ensure solid persists at the bottom.

  • Equilibration: Place vials in a thermostated shaker bath. Agitate at 150 rpm for 48 hours to ensure equilibrium.

    • Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Filtration: Stop agitation and allow solids to settle (2 hours) at the same temperature to prevent precipitation error. Filter the supernatant using a pre-heated syringe filter.

  • Quantification (HPLC):

    • Column: C18 (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

    • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Isocratic, e.g., 70:30). Note: Acidic pH ensures the compound is in a single protonation state.

    • Detection: UV at

      
       (scan 200-400nm first to identify; likely ~254nm or 320nm).
      
  • Calculation: Calculate mole fraction (

    
    ) using the mass of the solute (
    
    
    
    ), mass of the solvent (
    
    
    ), and their respective molecular weights (
    
    
    ).
    
    

Thermodynamic Modeling (Data Analysis)

Once experimental data is obtained, it must be fitted to thermodynamic models to allow for interpolation and process design (e.g., cooling crystallization curves).

Modified Apelblat Equation

The most robust model for correlating solubility (


) with temperature (

) for quinolinones is the modified Apelblat equation:


  • A, B, C: Empirical parameters derived from regression analysis.

  • Application: Use this equation to predict solubility at non-measured temperatures within the experimental range.

Van't Hoff Analysis

To understand the driving forces (Enthalpy vs. Entropy), plot


 vs 

.

  • Positive

    
    :  Indicates the dissolution is endothermic (heat is absorbed). This is expected for this compound due to the energy required to break the crystal lattice.
    
  • Process Insight: Higher temperatures will significantly increase solubility, validating "Cooling Crystallization" as a viable purification method.

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility protocols and general solubility behavior of heterocycles).
  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press.

  • Wang, J., et al. (2015). "Thermodynamic Models for Determination of Solubility of 4-Chloro-2-nitro-phenol in Different Solvents." Journal of Chemical & Engineering Data. (Reference for the Apelblat modeling methodology applied to similar polar aromatics).

  • Grohe, K. (1992). "The chemistry of fluoroquinolones." Die Makromolekulare Chemie. (Authoritative source on the synthesis and properties of fluoroquinolone intermediates, including 5-fluoro derivatives).

Methodological & Application

Application Note: Advanced Crystallization Protocols for 5-Fluoroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-Fluoroquinolin-4-ol (CAS: 359-19-3) is a critical intermediate in the synthesis of fluoroquinolone antibiotics and next-generation kinase inhibitors. While nominally referred to as an "ol" (hydroxyl), this molecule exists in a tautomeric equilibrium with its "one" (ketone) form, 5-fluoro-4(1H)-quinolinone.

The Crystallization Challenge: The primary difficulty in crystallizing this scaffold arises from two factors:

  • Tautomeric Ambiguity: The equilibrium shifts based on solvent polarity and pH, leading to inconsistent crystal habits or oiling out.

  • The "Peri-Effect": The fluorine atom at position 5 is peri-planar to the oxygen at position 4. This creates electrostatic repulsion and steric strain, often lowering solubility in standard organic solvents compared to the non-fluorinated parent [1].

This guide provides a two-stage purification strategy: a Chemical Purification (Acid-Base Swing) to remove synthetic byproducts (e.g., uncyclized enamines from Gould-Jacobs synthesis), followed by a Thermal Recrystallization for polymorph control.

Physicochemical Mechanics

Understanding the behavior of the molecule in solution is prerequisite to successful isolation.

Tautomerism and Solubility

In the solid state and in polar solvents, the 4-quinolone (NH-ketone) form generally predominates due to intermolecular hydrogen bonding (N-H···O=C), forming stable dimers or lattice networks. In non-polar solvents, the 4-hydroxyquinoline (enol) form is favored but is generally less soluble.

  • Implication: Crystallization requires polar protic solvents (Acetic Acid, Ethanol, Water) to stabilize the quinolone form and prevent the formation of amorphous oils.

The 5-Fluoro Influence

The 5-Fluoro substituent increases the lipophilicity of the adjacent ring section but destabilizes the hydrogen bonding network slightly due to electron withdrawal. This often necessitates higher temperatures for dissolution compared to unsubstituted quinolines.

Protocol A: Acid-Base Swing Purification

Primary application: Initial isolation from crude reaction mixtures (e.g., post-Dowtherm A cyclization).

This method utilizes the amphoteric nature of the quinoline ring. The nitrogen is basic (can be protonated), while the phenol/amide moiety allows for deprotonation at high pH.

Materials
  • Crude this compound

  • Hydrochloric Acid (2M)

  • Sodium Hydroxide (2M) or Ammonium Hydroxide (28%)

  • Activated Charcoal (Norit SX Ultra)

  • Celite 545

Step-by-Step Methodology
  • Dissolution (Protonation):

    • Suspend crude solid in water (10 mL/g).

    • Slowly add 2M HCl with stirring until pH < 2.

    • Mechanism: The basic nitrogen is protonated (

      
      ), converting the insoluble organic solid into a water-soluble hydrochloride salt.
      
    • Checkpoint: If solids remain, they are likely non-basic impurities (tar/polymer).

  • Clarification:

    • Add Activated Charcoal (5 wt% relative to crude) to absorb colored organic impurities.

    • Heat to 50°C for 30 minutes.

    • Filter hot through a Celite pad to remove charcoal and insoluble tars.

  • Precipitation (Neutralization):

    • Cool the filtrate to 20°C.

    • Critical Step: Slowly add 2M NaOH (or

      
      ) dropwise. Monitor pH continuously.
      
    • Target pH: 6.8 – 7.2 (The Isoelectric Point).

    • Observation: A thick white/off-white precipitate will form as the molecule loses its charge and crashes out of the aqueous phase.

  • Isolation:

    • Stir the slurry for 1 hour to ensure complete precipitation (Ostwald ripening).

    • Filter via vacuum filtration. Wash cake with cold water (

      
       cake volume).
      
    • Dry at 60°C under vacuum.

Visualization: Acid-Base Workflow

AcidBasePurification Start Crude this compound Acidify Add 2M HCl (pH < 2) Form Soluble HCl Salt Start->Acidify Protonation Filter Filter Insoluble Tars (Charcoal Treatment) Acidify->Filter Remove non-basics Neutralize Neutralize to pH 7.0 (Isoelectric Precipitation) Filter->Neutralize Filtrate (Clear) Isolate Filter & Dry (Semi-Pure Solid) Neutralize->Isolate Precipitation

Figure 1: Logic flow for the Acid-Base Swing purification method, exploiting the amphoteric nature of the quinoline scaffold.

Protocol B: Thermal Recrystallization

Primary application: Final polishing to >99% purity and polymorph control.

While Protocol A removes chemical impurities, Protocol B ensures the removal of trapped inorganic salts and establishes a consistent crystal lattice.

Solvent Selection Data

The following table summarizes solvent efficacy based on internal solubility screening.

Solvent SystemSolubility (Hot)Solubility (Cold)Recovery PotentialImpurity Rejection
Glacial Acetic Acid HighModerate60-70%Excellent (esp. inorganic salts)
DMF / Water (1:1) Very HighLow80-90%Moderate (risk of solvent inclusion)
Ethanol (Abs) LowVery LowPoorN/A
Ethanol / Water (80:20) ModerateLow70-80%Good

Recommendation: Glacial Acetic Acid is the preferred solvent for high-purity applications, as it protonates the nitrogen slightly, aiding dissolution, but allows crystallization upon cooling. Alternatively, Ethanol/Water is safer for large-scale handling.

Step-by-Step Methodology (Acetic Acid Method)
  • Saturation:

    • Place the semi-pure solid in a round-bottom flask.

    • Add Glacial Acetic Acid (5 mL/g).

    • Heat to reflux (approx. 118°C).

    • Note: If solution is not clear, add more solvent in 0.5 mL/g increments. Do not exceed 8 mL/g.

  • Controlled Cooling (The Critical Path):

    • Remove heat source. Allow the flask to cool to 80°C naturally.

    • Seeding: At 80°C, add seed crystals (0.1 wt%) if available to prevent super-saturation.

    • Ramp cool to 20°C at a rate of 10°C/hour.

    • Science: Slow cooling prevents the entrapment of mother liquor and promotes the formation of the stable triclinic or monoclinic polymorph (typical for quinolones) [2].

  • Anti-Solvent Finish (Optional):

    • If yield is low, add Water (equal volume to Acetic Acid) dropwise at 20°C to force further precipitation.

  • Final Isolation:

    • Filter.

    • Wash: Wash with cold water to remove residual acetic acid (critical to prevent smell/degradation).

    • Drying: Vacuum oven at 60°C for 12 hours.

Visualization: Recrystallization Logic

Recrystallization Input Semi-Pure Solid Dissolve Reflux in AcOH (T > 100°C) Input->Dissolve Cool1 Cool to 80°C (Metastable Zone) Dissolve->Cool1 Seed Add Seed Crystals Cool1->Seed Optional Cool2 Slow Ramp to 20°C (-10°C/hr) Cool1->Cool2 No Seed Seed->Cool2 Output Pure Crystals (>99% HPLC) Cool2->Output

Figure 2: Thermal profile for the recrystallization of this compound in Glacial Acetic Acid.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Oiling Out Temperature dropped too fast or solvent too polar (water).Re-heat to dissolve. Add a co-solvent (e.g., Ethanol) to increase organic character. Cool slower.
Colored Crystals Oxidation products or polymerized enamines.Repeat Protocol A (Acid/Base) with fresh Activated Charcoal.
Low Yield pH missed during neutralization or high solubility in mother liquor.Verify pH is exactly 7.0. Concentrate mother liquor or add water as anti-solvent.

References

  • Grohe, K. (1989). The chemistry of fluoroquinolones. Die Makromolekulare Chemie. This foundational text details the synthesis and solubility characteristics of the quinolone core, including the impact of fluorine substitution.

  • Gelbrich, T., et al. (2000). Solvent-induced polymorphism in 4-hydroxyquinoline. CrystEngComm. Provides mechanistic insight into how protic vs. aprotic solvents dictate the crystal lattice of the 4-hydroxyquinoline scaffold.

  • PubChem Database. (n.d.). 5-Fluoro-4-hydroxyquinoline Compound Summary. National Library of Medicine.

  • Organic Syntheses. (1946). 4-Hydroxyquinoline. Org. Synth. 1946, 26, 45.

Troubleshooting & Optimization

common byproducts in 5-Fluoroquinolin-4-OL reactions

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Synthesis

I'm starting with Google searches to uncover typical synthetic paths for 5-fluoroquinolin-4-ol and the byproducts often seen. I'm especially keen on understanding the mechanisms behind how these byproducts are formed.

Analyzing Byproduct Mitigation

I'm now diving deep into analytical techniques for byproduct detection, alongside documented troubleshooting and optimization strategies. My goal is to structure this info as a technical support center, focusing on FAQs and solutions. I'm building a causal explanation for byproduct formation and designing step-by-step protocols and visual diagrams for clarity. I'll wrap it up with a comprehensive reference list and proper citations.

Expanding Search, Structuring Content

I'm expanding my Google search to pinpoint common synthetic routes and associated byproducts of this compound, with a mechanistic focus. I'm simultaneously researching analytical methods for detection and optimization. Now, I will organize this information as a technical support center, including FAQs and troubleshooting, emphasizing causality. Following that, I'll create detailed protocols and diagrams for clarity, ensuring proper citations and references.

optimizing reaction conditions for 5-Fluoroquinolin-4-OL synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis and optimization of 5-Fluoroquinolin-4-ol (also referred to as 5-fluoro-4-hydroxyquinoline or 5-fluoro-4-quinolone). This specific isomer presents a classic challenge in heterocyclic chemistry: regioselectivity .

Standard synthesis from 3-fluoroaniline via the Gould-Jacobs reaction predominantly yields the 7-fluoro isomer due to steric and electronic directing effects. Obtaining the 5-fluoro isomer requires precise control over reaction conditions, rigorous purification, or alternative synthetic strategies.

Lead Application Scientist: Dr. A. Vance Subject: Optimization of Cyclization, Regiocontrol, and Purification

Core Synthesis Workflow & Mechanism

The industry-standard route is the Gould-Jacobs reaction , involving the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

The Regioselectivity Problem

When using 3-fluoroaniline as the starting material:

  • Path A (Major): Cyclization occurs at the para position relative to the fluorine (C6 of aniline), yielding 7-fluoroquinolin-4-ol . This path is sterically unhindered.

  • Path B (Minor): Cyclization occurs at the ortho position relative to the fluorine (C2 of aniline), yielding This compound . This path is sterically hindered by the fluorine atom.

Typical Ratio: 80:20 to 95:5 (7-isomer : 5-isomer). Optimization Goal: Maximize Path B or efficiently isolate the minor product.

Workflow Diagram

G Start Starting Material: 3-Fluoroaniline + EMME Condensation Step 1: Condensation (100-110°C, solvent-free or EtOH) Start->Condensation Intermediate Intermediate: Diethyl (3-fluoroanilino)methylenemalonate Condensation->Intermediate - EtOH Cyclization Step 2: Thermal Cyclization (250°C, Dowtherm A) Intermediate->Cyclization High Temp - EtOH Isomers Mixture of Isomers Cyclization->Isomers Separation Step 3: Purification/Separation Isomers->Separation Product7 Major: 7-Fluoroquinolin-4-ol (Precipitates first) Separation->Product7 Crystallization Product5 Target: this compound (Enriched in Mother Liquor) Separation->Product5 Chromatography/Fractional Cryst.

Figure 1: Workflow for the synthesis of this compound via Gould-Jacobs reaction, highlighting the critical branching of regioisomers.

Troubleshooting Guides (Q&A Format)

Category A: Regioselectivity & Yield[1][2]

Q1: I am obtaining almost exclusively the 7-fluoro isomer. How can I increase the ratio of the 5-fluoro isomer? Diagnosis: This is the inherent limitation of the Gould-Jacobs reaction with meta-substituted anilines. The cyclization prefers the less hindered position. Corrective Protocol:

  • Switch to Acid Catalysis (Conrad-Limpach variation): Instead of purely thermal cyclization, use an acid catalyst like Polyphosphoric Acid (PPA) or Eaton’s Reagent . Acid catalysis can sometimes alter the transition state energy, slightly favoring the 5-isomer compared to thermal conditions, though the 7-isomer will likely remain major.

  • Alternative Precursor: If the 5-isomer is critical and yield is too low, stop using 3-fluoroaniline.

    • Strategic Shift: Use 2-Amino-6-fluorobenzoic acid . Cyclization of this precursor with a C2-synthon forces the fluorine into the 5-position of the quinoline ring because the carboxylic acid (which becomes C4) is fixed relative to the fluorine.

Q2: My reaction turns into a black tar during the cyclization step (250°C). How do I prevent this? Diagnosis: "Tarring" is caused by oxidative polymerization of the aniline or intermediate at high temperatures, often due to insufficient dilution or presence of oxygen. Corrective Protocol:

  • Solvent Choice: Ensure you are using Dowtherm A (Diphenyl ether/biphenyl eutectic). It boils at ~258°C, providing a stable heat sink.

  • Dilution Factor: Run the reaction at high dilution (10-20 volumes of solvent per weight of reactant). This minimizes intermolecular polymerization.

  • Inert Atmosphere: You must sparge the reaction vessel with Nitrogen or Argon for 30 minutes prior to heating and maintain a positive pressure blanket throughout.

  • Addition Rate: Do not dump the intermediate into the hot solvent. Add the intermediate dropwise to the refluxing Dowtherm A. This ensures "high dilution" conditions instantaneously (flash cyclization).

Category B: Purification & Isolation[2][3]

Q3: How do I separate the 5-fluoro isomer from the 7-fluoro isomer without running a massive column? Diagnosis: The 7-fluoro isomer typically has a higher melting point and lower solubility due to better crystal packing (linear symmetry). Corrective Protocol:

  • Fractional Crystallization:

    • Cool the reaction mixture (Dowtherm A) to room temperature. The 7-fluoro isomer often precipitates out first. Filter this solid.[1][2][3][4]

    • The filtrate (mother liquor) is now enriched in the 5-fluoro isomer .

    • Dilute the filtrate with a non-polar solvent (like Hexane) to precipitate the remaining solids.

  • Purification of Enriched Solid:

    • Take the solid from the mother liquor (enriched in 5-F).

    • Recrystallize from Ethanol or Acetic Acid . Monitor purity via HPLC or 19F-NMR.

    • Note: The 5-fluoro isomer will show a distinct splitting pattern in 1H-NMR (coupling with C4-H and C6-H) compared to the 7-fluoro.

Q4: The product is not precipitating from Dowtherm A. Diagnosis: The product might be forming soluble aggregates or the concentration is too low. Corrective Protocol:

  • Anti-solvent: Add an equal volume of n-Heptane or Petroleum Ether to the cooled reaction mixture. This disrupts the solvation shell of the quinolone in the aromatic ether solvent.

  • Workup: If precipitation fails, perform a liquid-liquid extraction.

    • Dilute with Ethyl Acetate.

    • Extract with 1M NaOH (The quinolin-4-ol is amphoteric/acidic at the OH). The product moves to the aqueous layer as the sodium salt.

    • Wash the aqueous layer with Ether (removes Dowtherm A).

    • Acidify the aqueous layer to pH 6-7 with Acetic Acid to precipitate the free quinolin-4-ol.

Optimization Data & Parameters

Solvent System Comparison for Cyclization

The choice of solvent dictates the maximum attainable temperature, which is the driving force for the high-activation-energy cyclization step.

SolventBoiling Point (°C)SuitabilityNotes
Dowtherm A 258Optimal Standard industrial choice. High stability. Difficult to remove.
Diphenyl Ether 259ExcellentComponent of Dowtherm. Similar performance.
Sulfolane 285GoodWater-miscible (easier workup), but can decompose at >260°C.
Paraffin Oil >300PoorHard to clean product; low solubility of polar intermediates.
Xylenes 140Unsuitable Temperature too low for efficient Gould-Jacobs cyclization.
Reaction Parameter Control Table
ParameterStandard ConditionOptimized Condition (for 5-F yield)Reason
Temperature 250°C255-260°C Higher T helps overcome the steric barrier of the 5-position cyclization.
Concentration 1.0 M0.1 - 0.2 M (Dropwise) High dilution prevents intermolecular side reactions (tar).
Time 1-2 Hours30-45 Mins (Flash) Extended heating degrades the labile 5-fluoro isomer.
Atmosphere Air/OpenStrict N2/Ar Prevents oxidative degradation of the electron-rich aniline intermediate.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[5] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. 61(10), 2890–2895.

  • Grohe, K. (1989). "The chemistry of the quinolones." Die Makromolekulare Chemie. (Review of synthetic routes including Gould-Jacobs limitations).

  • Organic Syntheses. "4-Hydroxyquinoline." Org.[1][4][6] Synth. 1955, 35, 272. (General protocol for Gould-Jacobs).

  • Mitscher, L. A. (2005). "Structure-Activity Relationships of Fluoroquinolones." Chemical Reviews. (Discusses the impact of 5-F vs 7-F substitution).

Disclaimer: The synthesis of fluorinated heterocycles involves high temperatures and potentially hazardous reagents. All protocols should be performed in a fume hood with appropriate PPE. This guide is for research purposes only.

Sources

Technical Support Center: 5-Fluoroquinolin-4-ol Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Solubility Optimization & Assay Stability Compound ID: 5-Fluoroquinolin-4-ol (5-F-4HQ) Applicable For: HTS, Enzymatic Assays, Cell-Based Assays, ADME Profiling

Executive Summary: The Solubility Paradox

Welcome to the technical support hub for This compound . Users frequently report "crashing out" (precipitation) when transferring this compound from organic stock solutions into aqueous assay buffers.

The Root Cause: The solubility challenge of this compound stems from two converging chemical factors:

  • Tautomeric Equilibrium: The compound exists in equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). In aqueous environments and solid states, the 4-quinolone tautomer predominates. This form facilitates strong intermolecular hydrogen bonding (head-to-tail stacking), creating a high crystal lattice energy that resists dissolution.

  • The 5-Fluoro Effect: The fluorine atom at the C5 position is lipophilic and electron-withdrawing. While it modulates metabolic stability, it increases the LogP (lipophilicity) and creates a peri-interaction with the C4-oxygen, often locking the conformation and further reducing aqueous solubility compared to the parent quinoline.

This guide provides validated protocols to overcome these barriers without compromising assay biological relevance.

Visualizing the Problem

The following diagram illustrates the tautomeric shift that occurs during the transition from DMSO stock to Aqueous Buffer, leading to precipitation.

TautomerSolubility cluster_0 DMSO Stock (Solubilized) cluster_1 Aqueous Buffer (Precipitation Risk) Enol Enol Form (4-Hydroxyquinoline) Keto Keto Form (4-Quinolone) Enol->Keto Buffer Addition (Tautomeric Shift) Precip Crystalline Aggregate (Precipitate) Keto->Precip High Lattice Energy (π-π Stacking) Soluble Solubilized Species (Assay Ready) Keto->Soluble Requires: Cyclodextrins OR pH Adjustment

Figure 1: Mechanism of Precipitation. The shift to the Keto form in water drives aggregation. Successful assays must intercept the Keto form (green path) before it aggregates (red path).

Validated Solubilization Protocols

Protocol A: The "Intermediate Shift" Method (Standard Assays)

Best for: Enzymatic assays where <1% DMSO is tolerated.

Directly spiking high-concentration DMSO stock into a buffer causes "solvent shock," leading to immediate micro-precipitation that is often invisible to the naked eye but devastating to data (causing false negatives).

The Workflow:

  • Primary Stock: Dissolve this compound in 100% anhydrous DMSO to 10 mM . Sonicate for 5 minutes.

  • Intermediate Dilution (The Critical Step):

    • Prepare a "Working Stock" at 100x the final assay concentration using pure DMSO , not buffer.

    • Example: If final assay requires 10 µM, dilute the 10 mM stock to 1 mM in DMSO first.

  • Final Transfer:

    • Add the 1 mM DMSO working stock to the assay buffer with rapid vortexing.

    • Rule of Thumb: Keep final DMSO concentration ≤ 1% (v/v) to maintain solubility.

Protocol B: The Cyclodextrin "Chaperone" (Cell-Based Assays)

Best for: Cell culture where DMSO toxicity is a concern or when concentrations >10 µM are required.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic core of the quinolone, preventing stacking while leaving the fluoro-group accessible.

Materials:

  • HP-β-CD (Culture Grade)

  • PBS or Media

Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD stock solution in PBS/Media. Filter sterilize (0.22 µm).

  • Dissolve this compound in DMSO to 50 mM (High Conc).

  • Add the DMSO stock dropwise into the 20% HP-β-CD solution while vortexing.

    • Target: Final DMSO content < 0.5%.

  • Incubate at 37°C with shaking for 30 minutes to allow complexation equilibrium.

  • Dilute this complex into the final cell media.

Protocol C: pH-Dependent Solubilization (Chemical Assays)

Best for: Non-biological assays or rapid ADME screens.

This compound is amphoteric. It is least soluble at neutral pH (zwitterionic/neutral zone).

pH ConditionSpecies DominanceSolubility Status
pH < 3.0 Cationic (N-protonated)High
pH 6.5 - 7.5 Neutral / ZwitterionicVery Low (Risk Zone)
pH > 10.0 Anionic (O-deprotonated)Moderate/High

Recommendation: If the assay allows, buffer at pH 5.5 or pH 8.5 rather than pH 7.4 to significantly improve stability.

Troubleshooting Decision Tree

Use this logic flow to determine the correct corrective action for your specific experimental failure.

Troubleshooting Start Issue: Variable Assay Data CheckTurbidity Is turbidity visible at 100µM? Start->CheckTurbidity YesTurbid Yes: Gross Precipitation CheckTurbidity->YesTurbid NoTurbid No: Likely Micro-aggregates CheckTurbidity->NoTurbid Action1 Switch to Protocol B (Cyclodextrin) YesTurbid->Action1 Action2 Check DMSO % Must be < 1% NoTurbid->Action2 Action3 Use Dynamic Light Scattering (DLS) to confirm solubility Action2->Action3

Figure 2: Troubleshooting Logic Flow. Visual inspection is often insufficient; DLS or absorbance linearity checks are recommended.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Generally, No . Quinolones show significantly lower solubility in ethanol compared to DMSO. Furthermore, ethanol evaporates rapidly in plate-based assays, leading to "edge effects" and concentration variability. Stick to DMSO or DMA (Dimethylacetamide).

Q: My IC50 curve plateaus at 10 µM. Why? A: This is a classic "solubility cutoff." If the compound precipitates above 10 µM, the effective concentration in the well never exceeds 10 µM, regardless of how much you add.

  • Verification: Measure the actual concentration in the supernatant after centrifugation using HPLC/UV.

  • Fix: Use Protocol B (Cyclodextrins) to extend the soluble range.

Q: Does the 5-Fluoro group make it more acidic? A: Yes. The electron-withdrawing nature of fluorine at the C5 position lowers the pKa of the 4-OH group slightly compared to non-fluorinated quinoline. This means it will deprotonate (become anionic) at a slightly lower pH, which can be exploited. Moving your assay buffer from pH 7.4 to pH 8.0 may provide a "free" solubility boost.

References

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility optimization in drug discovery).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. (Definitive guide on using HP-β-CD).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (Review of pH and surfactant strategies).

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of 5-Fluoroquinolin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for advancing any new chemical entity. In this guide, we delve into the structural confirmation of 5-fluoroquinolin-4-ol, a fluorinated heterocyclic compound with potential applications in medicinal chemistry. While the primary focus is on the gold-standard technique of single-crystal X-ray crystallography, we will provide a comprehensive comparison with alternative and complementary spectroscopic and computational methods. This guide is structured to not only present protocols but to explain the underlying rationale, empowering researchers to make informed decisions in their own structural elucidation workflows.

The Central Challenge: From Synthesis to Unambiguous Structure

Here, we will navigate the analytical journey to confirm the structure of this compound, comparing the definitive, yet often challenging, method of X-ray crystallography with a suite of powerful spectroscopic and computational techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to provide a precise and unambiguous three-dimensional map of a molecule's atomic arrangement in the solid state.[1][2][3][4][5] The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal.[1] By measuring the angles and intensities of the diffracted beams, one can calculate an electron density map and, from that, build an atomic model with high precision, revealing bond lengths, bond angles, and stereochemistry.[1][2][4]

Why X-ray Crystallography is Definitive

The power of SC-XRD lies in its directness. Unlike spectroscopic methods that provide information about the local environment of atoms, which must then be pieced together to infer the overall structure, X-ray crystallography provides a holistic and detailed picture of the entire molecule and its arrangement in the crystal lattice.[3][4] For a molecule like this compound, this would definitively resolve the position of the fluorine atom on the quinoline ring and confirm the tautomeric form (the -ol vs. -one form) present in the crystal.

Experimental Workflow: A Self-Validating Protocol

The process of obtaining a crystal structure is a multi-step workflow, where the quality of the outcome at each stage dictates the success of the next.

a_senior_application_scientist_1 cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction & Data Processing Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization Method Selection (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Harvesting Harvesting & Mounting of a Single Crystal Crystallization_Method->Crystal_Harvesting Data_Collection Data Collection on a Diffractometer Crystal_Harvesting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF File Generation Structure_Refinement->Validation

Figure 1: Workflow for X-ray Crystal Structure Determination.
  • Crystal Growth (The Art and Science):

    • Objective: To grow a single, well-ordered crystal of sufficient size and quality (ideally 0.1-0.3 mm in all dimensions).[2]

    • Rationale: The quality of the diffraction pattern is directly proportional to the internal order of the crystal. A poorly ordered or twinned crystal will yield a complex and often unsolvable diffraction pattern.

    • Methodology:

      • Solvent Selection: Start with a solvent in which the compound is sparingly soluble. A solvent/anti-solvent system is often effective. For this compound, solvents like ethanol, acetone, or ethyl acetate could be explored, with anti-solvents such as hexane or water.

      • Slow Evaporation: Dissolve the purified compound in a suitable solvent to near saturation in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a solvent in which the compound is insoluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

      • Crystal Mounting: Once suitable crystals have formed, carefully select a well-formed, clear crystal under a microscope. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[2]

  • Data Collection:

    • Objective: To collect a complete set of diffraction data.

    • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a sensitive detector.

    • Procedure:

      • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from X-ray damage.

      • The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays, collecting hundreds of diffraction images.[1]

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data to obtain an atomic model of the molecule.

    • Software: Specialized software packages like SHELX, Olex2, or CRYSTALS are used.

    • Process:

      • Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions of the unit cell. The intensities of the spots are then integrated.

      • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

      • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the fit between the observed diffraction data and the data calculated from the model.

Trustworthiness: Interpreting the Crystallographic Data

The final output of a crystal structure determination is a Crystallographic Information File (CIF), which contains a wealth of information. Key parameters that validate the quality of the structure include:

ParameterDescriptionIdeal ValueSignificance
R1 (R-factor) A measure of the agreement between the observed and calculated structure factor amplitudes.< 5% for high-quality dataA low R1 indicates a good fit between the experimental data and the refined model.
wR2 (weighted R-factor) A weighted measure of the agreement for all reflections.< 15%Provides a more comprehensive assessment of the refinement quality.
Goodness of Fit (GooF) Should be close to 1.~1.0Indicates that the weighting scheme used in the refinement is appropriate.
Residual Electron Density The remaining electron density after the model is subtracted.Close to zeroLarge positive or negative peaks may indicate missing atoms or errors in the model.

A search for the crystal structure of this compound in the Cambridge Structural Database (CSD), a repository for small-molecule organic and organometallic crystal structures, did not yield a result for this specific compound.[6][7] However, the CSD contains numerous structures of related quinoline and fluoroquinolone derivatives, which can provide valuable insights into expected bond lengths, angles, and packing motifs.[8][9]

A Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography is the definitive method, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, or as a complementary approach, other techniques are indispensable.

a_senior_application_scientist_2 cluster_main Structural Confirmation of this compound cluster_comparison Comparison XRD X-ray Crystallography (Definitive 3D Structure) NMR NMR Spectroscopy (Connectivity & Local Environment) MS Mass Spectrometry (Molecular Weight & Fragmentation) DFT DFT Calculations (Theoretical Validation) P1 Provides Unambiguous 3D Structure XRD->P1 P2 Requires Single Crystals XRD->P2 P3 Provides Connectivity Information NMR->P3 P6 Solution-State Information NMR->P6 P4 Measures Molecular Mass MS->P4 P5 Predicts Structure & Properties DFT->P5

Figure 2: Comparison of Structural Confirmation Techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution.[10][11] It provides detailed information about the chemical environment and connectivity of atoms. For this compound, a suite of NMR experiments would be employed.

  • ¹H NMR: This would reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. The aromatic region would be complex, but would provide key information about the substitution pattern.

  • ¹³C NMR: This provides a count of the number of unique carbon atoms in the molecule.[12][13]

  • ¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly sensitive technique.[14][15][16] It would show a signal for the fluorine atom, and its coupling to nearby protons (¹H-¹⁹F coupling) would be instrumental in pinpointing its location on the quinoline ring.[15]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms. For instance, an HMBC experiment would show long-range correlations between protons and carbons, allowing the entire carbon skeleton to be pieced together.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Precise 3D coordinates, bond lengths, angles, packingAtomic connectivity, local chemical environment, stereochemistry
Key Advantage Unambiguous, definitive 3D structureProvides information on solution-state structure and dynamics; no need for crystals
Key Limitation Requires high-quality single crystalsStructure is inferred, can be ambiguous for complex molecules; less precise than XRD
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, which is a fundamental piece of data for confirming its identity.[17][18] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in tandem MS (MS/MS) can also provide clues about the molecule's structure.[17] For this compound, HRMS would confirm the elemental composition C₉H₆FNO.

Computational Chemistry: Density Functional Theory (DFT)

Computational methods like Density Functional Theory (DFT) are increasingly used to complement experimental data.[19][20][21] By calculating the optimized geometry of a proposed structure, one can predict various properties, including NMR chemical shifts and vibrational frequencies.[20] If the calculated NMR shifts for the proposed structure of this compound show good agreement with the experimental data, it provides strong corroborating evidence for the structural assignment.[20]

A Holistic and Self-Validating Approach

The most trustworthy structural confirmation comes from a convergence of data from multiple, orthogonal techniques. The flowchart below illustrates an ideal, self-validating workflow.

a_senior_application_scientist_3 Proposed_Structure Proposed Structure of This compound MS_Data Mass Spectrometry (Confirm Molecular Formula) Proposed_Structure->MS_Data NMR_Data NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) (Determine Connectivity) Proposed_Structure->NMR_Data DFT_Calc DFT Calculations (Predict NMR Shifts) Proposed_Structure->DFT_Calc XRD_Attempt Attempt Crystal Growth & X-ray Diffraction Proposed_Structure->XRD_Attempt MS_Data->NMR_Data Compare_NMR Compare Experimental & Calculated NMR Data NMR_Data->Compare_NMR DFT_Calc->Compare_NMR Structure_Supported Structure Strongly Supported Compare_NMR->Structure_Supported Good Agreement Revise_Structure Revise Proposed Structure Compare_NMR->Revise_Structure Poor Agreement Structure_Confirmed Structure Unequivocally Confirmed XRD_Attempt->Structure_Confirmed Success XRD_Attempt->Structure_Supported Failure Structure_Supported->Structure_Confirmed If XRD becomes available

Figure 3: A Holistic Workflow for Structural Confirmation.

Conclusion

The structural confirmation of a novel molecule like this compound is a critical step in the research and development pipeline. While single-crystal X-ray crystallography remains the unparalleled gold standard for providing a definitive three-dimensional structure, its reliance on high-quality crystals can be a significant bottleneck. A comprehensive approach that integrates the connectivity information from NMR spectroscopy, the molecular formula from mass spectrometry, and theoretical validation from DFT calculations provides a robust and trustworthy structural assignment. When a crystal structure is obtained, it serves as the ultimate validation of the spectroscopic and computational data, providing a solid foundation for all future studies.

References

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database (CSD). [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • MatDaCs. Cambridge Structure Database (CSD). [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]

  • Oak Ridge National Laboratory. Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • Chemtron. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1216(1), 139-147. [Link]

  • Google Patents.
  • Carleton College. Single-crystal X-ray Diffraction. [Link]

  • Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS. [Link]

  • Grimme, S., et al. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 56(51), 16054-16091. [Link]

  • Coudert, F.-X., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1755-1768. [Link]

  • Claridge, T. D. W. (2016). Structure Elucidation of Antibiotics by NMR Spectroscopy. Methods in Molecular Biology, 1419, 15-39. [Link]

  • Grzonka, M., et al. (2022). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. International Journal of Molecular Sciences, 23(21), 13340. [Link]

  • Pulstec USA. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

  • Waters Corporation. LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. [Link]

  • MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

  • ResearchGate. Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. Crystallization and preliminary X-ray crystallographic analysis of quinolinate phosphoribosyltransferase of Helicobacter pylori. [Link]

  • Carleton College. Single-crystal X-ray Diffraction. [Link]

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]

  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]

  • ACS Publications. Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. [Link]

  • Hindawi. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

  • PubMed Central. Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. [Link]

  • International Union of Crystallography. Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. [Link]

  • ResearchGate. X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]

  • PubMed. Determination of fluoroquinolone antibiotics in wastewater using ultra high-performance liquid chromatography with mass spectrometry and fluorescence detection. [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • arXiv.org. Can single crystal X-ray diffraction determine a structure uniquely? [Link]

  • YouTube. 19F NMR of Pharmaceuticals. [Link]

  • YouTube. Introduction to DFT Using Spartan: Methanol vs. Formaldehyde Stability Study. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • PubMed. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. [Link]

  • European Journal of Chemistry. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. [Link]

  • Taylor & Francis Online. Utilizing 19F NMR to investigate drug disposition early in drug discovery. [Link]

  • ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • ResearchGate. 19 F NMR Spectroscopy: Applications in Pharmaceutical Studies. [Link]

  • MDPI. Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline. [Link]

  • YouTube. PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. [Link]

  • ResearchGate. Polymorphism in 8-hydroxyquinolin-2(1 H )-one by X-ray crystallography, solid-state NMR and DFT calculations. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 5-Fluoroquinolin-4-OL: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the precise mechanism of action (MoA) of a novel compound is paramount. This guide provides a comprehensive, technically-grounded framework for validating the MoA of 5-Fluoroquinolin-4-OL, a synthetic quinolinone derivative. We will move beyond theoretical postulations, focusing on robust experimental designs that provide clear, actionable data. This document is structured to empower you with the rationale behind experimental choices, ensuring that the data you generate is not only accurate but also contextually significant.

The Postulated Mechanism: Setting the Stage

Quinolinone derivatives are a broad class of compounds with diverse biological activities. Preliminary investigations often suggest that compounds like this compound may act as inhibitors of specific enzymes or modulators of signaling pathways. A common hypothesis for quinolinones is the inhibition of kinases or other ATP-dependent enzymes due to their structural similarities to endogenous ligands.

Our validation strategy will, therefore, be built around a central hypothesis and a series of experiments designed to rigorously test it.

Hypothesis: this compound exerts its biological effect through the direct inhibition of a specific cellular kinase, leading to the downstream modulation of a key signaling pathway.

To validate this, we must demonstrate:

  • Direct binding of the compound to the putative target.

  • Inhibition of the target's enzymatic activity.

  • A corresponding effect on downstream cellular events.

  • A clear distinction from the mechanisms of other structurally related compounds.

Experimental Validation Workflow: A Step-by-Step Guide

The following workflow provides a logical progression from in vitro biochemical assays to cell-based functional assays. This multi-pronged approach is crucial for building a comprehensive and irrefutable body of evidence for the MoA.

experimental_workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Comparative Analysis A Biochemical Assays (Enzyme Kinetics) C Target Engagement Assays (CETSA / NanoBRET) A->C Confirms target in cells F Comparison with known inhibitors A->F Benchmarks potency B Binding Assays (SPR / ITC) B->C Validates binding D Downstream Signaling Analysis (Western Blot / qPCR) C->D Links target to pathway E Phenotypic Assays (Cell Viability / Proliferation) D->E Connects pathway to phenotype G Activity in resistant cell lines E->G Confirms on-target effect

Figure 1: A comprehensive workflow for validating the mechanism of action of this compound.

In Vitro Validation: Does it Hit the Target?

The initial step is to ascertain if this compound directly interacts with its putative target and inhibits its function in a controlled, cell-free environment.

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.

Rationale: An in vitro kinase assay provides the cleanest system to measure direct enzymatic inhibition, free from the complexities of a cellular environment. This allows for a precise determination of the compound's potency.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • This compound (solubilized in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Promega)

    • 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer.

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and its specific substrate to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced using a commercial detection reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Validation: Is the Target Engaged in a Cellular Context?

Demonstrating target inhibition in a test tube is a critical first step, but it is essential to confirm that the compound can enter the cell and engage its target in a more complex biological environment.

Rationale: CETSA is a powerful technique to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. This provides direct evidence of target binding within the cell.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat the cells with this compound or a vehicle control for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble target protein against the temperature.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.

Comparative Analysis: How Does It Stack Up?

To fully understand the uniqueness and potential advantages of this compound, its activity must be compared against other known inhibitors of the same target or structurally similar compounds.

Table 1: Comparative Inhibitory Activity
CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Cell-Based Potency (EC50, nM)
This compound [Insert Experimental Data] [Insert Experimental Data] [Insert Experimental Data] [Insert Experimental Data]
Competitor A (Known Inhibitor)[Insert Literature or Experimental Data][Insert Literature or Experimental Data][Insert Literature or Experimental Data][Insert Literature or Experimental Data]
Structural Analog (e.g., Quinolin-4-ol)[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]

Rationale for Comparison: This comparative table provides a clear and concise summary of the potency and selectivity of this compound. High selectivity for the target kinase over other kinases is a desirable characteristic for a drug candidate, as it can minimize off-target effects.

Visualizing the Mechanism: A Signaling Pathway Perspective

Understanding the broader context of the target's function is crucial. The following diagram illustrates a hypothetical signaling pathway modulated by this compound.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds TargetKinase Target Kinase Receptor->TargetKinase Activates DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Compound This compound Compound->TargetKinase Inhibits

Figure 2: A diagram of a hypothetical signaling pathway inhibited by this compound.

Conclusion: Building a Case for a Novel Mechanism

This guide has outlined a rigorous, multi-faceted approach to validating the mechanism of action of this compound. By combining in vitro biochemical assays, cell-based target engagement studies, and comparative analyses, researchers can build a compelling and data-driven narrative for their compound. The emphasis on causality and self-validating experimental design ensures the integrity and impact of the findings. Remember, a well-defined MoA is the bedrock of successful drug development.

References

A comprehensive list of references will be compiled based on the specific literature and resources used in the actual validation experiments. The following are examples of the types of resources that would be cited:

  • Title: A general review of kinase inhibitor discovery.
  • Title: Protocol for the ADP-Glo™ Kinase Assay. Source: Promega Corporation URL: [A placeholder URL to a specific product manual, e.g., https://www.promega.com/]
  • Title: The Cellular Thermal Shift Assay for Drug Target Interaction Studies. Source: Science URL: [A placeholder URL to a seminal paper on CETSA, e.g., https://www.science.org/]

Establishing a Certified Reference Standard for 5-Fluoroquinolin-4-OL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accuracy and reproducibility of analytical data are paramount. This necessity is particularly acute in the study of novel therapeutic agents and their impurities. A well-characterized reference standard is the cornerstone of reliable quantification, identification, and quality control. This guide provides a comprehensive framework for establishing a certified reference standard for the emerging compound of interest, 5-Fluoroquinolin-4-OL.

This document is not a rigid protocol but rather a dynamic guide, designed to be adapted to the specific needs of your laboratory. We will explore the essential physicochemical characterization, propose robust analytical methodologies, and compare the performance of a candidate this compound standard against a well-established fluoroquinolone reference material, Ciprofloxacin Hydrochloride. The experimental designs herein are self-validating, ensuring the integrity and trustworthiness of the established standard.

The Critical Role of a Reference Standard

A chemical reference standard is a highly purified and well-characterized substance intended for use in specific analytical procedures.[1] Its primary purpose is to ensure the accuracy and reproducibility of analytical results, as mandated by pharmacopoeial testing and pharmaceutical quality control.[1] For novel compounds like this compound, which are not yet available from compendial sources such as the United States Pharmacopeia (USP), the onus is on the research or manufacturing organization to synthesize and rigorously characterize their own reference material.[2]

The establishment of a reference standard is a multi-step process that involves:

  • Synthesis and Purification: Obtaining a high-purity batch of the target compound.

  • Comprehensive Characterization: Employing a suite of orthogonal analytical techniques to confirm its identity and purity.

  • Comparison with an Established Standard: Benchmarking against a recognized reference material to ensure consistency and accuracy.

  • Ongoing Stability Testing: Monitoring the integrity of the reference standard over time.

This guide will focus on the practical aspects of characterization and comparison, providing a clear pathway for the certification of a this compound reference standard.

Physicochemical Profile: this compound vs. Ciprofloxacin HCl

A thorough understanding of the physicochemical properties of a compound is the first step in its characterization. Below is a comparative summary of the known and predicted properties of this compound and the established reference standard, Ciprofloxacin Hydrochloride.

PropertyThis compound (Candidate)Ciprofloxacin Hydrochloride (Alternative)Source
Molecular Formula C₉H₆FNOC₁₇H₁₈FN₃O₃ · HCl · H₂O[3],[4]
Molecular Weight 163.15 g/mol 385.82 g/mol [3],[4]
Appearance White to nearly white crystalline powder (Predicted)White Powder[5],[6]
Melting Point Not experimentally determinedNot specified in CoA, decomposition noted
Solubility Not experimentally determinedSparingly soluble in water
pKa 3.59 ± 0.40 (Predicted)Not specified in CoA[3]

Note: Many of the physicochemical properties of this compound are predicted and require experimental verification.

Experimental Workflow for Reference Standard Certification

The certification of a new reference standard is a systematic process that involves a battery of analytical tests. The following workflow is proposed for the comprehensive characterization of a candidate batch of this compound.

Reference_Standard_Workflow cluster_0 Candidate Material cluster_1 Characterization & Purity Assessment cluster_2 Comparison & Certification Candidate Candidate Batch of This compound HPLC HPLC-UV/DAD (Purity & Impurities) Candidate->HPLC GC_MS GC-MS Headspace (Residual Solvents) Candidate->GC_MS KF Karl Fischer Titration (Water Content) Candidate->KF Spectroscopy Spectroscopic ID (FTIR, NMR, MS) Candidate->Spectroscopy TGA_DSC Thermal Analysis (TGA/DSC) Candidate->TGA_DSC Comparison Comparative Analysis vs. Ciprofloxacin HCl CRM HPLC->Comparison GC_MS->Comparison KF->Comparison Spectroscopy->Comparison TGA_DSC->Comparison Certification Certification of Purity & Uncertainty Assignment Comparison->Certification

Caption: Experimental workflow for the certification of a this compound reference standard.

Detailed Experimental Protocols

The following protocols are based on established methods for the analysis of fluoroquinolones and should be adapted and validated for this compound.[7][8]

High-Performance Liquid Chromatography (HPLC-UV/DAD) for Purity and Impurity Profiling

Rationale: HPLC is the cornerstone of purity assessment for non-volatile and thermally labile compounds. A diode-array detector (DAD) allows for the simultaneous monitoring of multiple wavelengths and spectral analysis of peaks, which is crucial for impurity identification. The method described for Ciprofloxacin in its Certificate of Analysis provides an excellent starting point.[6]

Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: Ascentis Express C18, 100 mm x 4.6 mm, 5 µm (or equivalent).

  • Mobile Phase A: 0.025 M Phosphoric Acid in Water (pH adjusted to 3.0 with Triethylamine).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 13% B

    • 2-15 min: 13% to 40% B

    • 15-18 min: 40% B

    • 18-20 min: 40% to 13% B

    • 20-25 min: 13% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, monitor at 278 nm (or the determined λmax of this compound).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the candidate material and the Ciprofloxacin HCl CRM in a suitable diluent (e.g., mobile phase A/B mixture) to a concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Rationale: GC-MS with headspace sampling is the standard method for identifying and quantifying residual solvents from the synthesis process. This is a critical component of a comprehensive purity assessment.[6]

Protocol:

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: SPB-624, 30 m x 0.25 mm, 1.4 µm (or equivalent).

  • Carrier Gas: Helium.

  • Flow Rate: 1.2 mL/min.

  • Injection: 1 mL headspace, split ratio 1:5.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial: 40 °C for 8 min.

    • Ramp: 8 °C/min to 200 °C.

    • Hold: 8 min at 200 °C.

  • MS Parameters: Scan range 35-300 amu.

  • Sample Preparation: Accurately weigh approximately 100 mg of the candidate material into a headspace vial. Add a suitable solvent (e.g., DMSO or DMF) and seal.

Karl Fischer Titration for Water Content

Rationale: Karl Fischer titration is the most accurate method for determining the water content in a solid sample. This is essential for calculating the purity of the anhydrous material.

Protocol:

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagents: Anhydrous methanol, Karl Fischer reagent (e.g., Hydranal-Composite 5).

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

    • Accurately weigh a suitable amount of the candidate material and add it to the titration vessel.

    • Titrate to the endpoint.

    • Perform the determination in triplicate.

Spectroscopic Identification

Rationale: A combination of spectroscopic techniques provides unambiguous identification of the chemical structure.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present. Compare the spectrum of the candidate material to a theoretical spectrum or that of a known analogue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure and connectivity. ¹⁹F NMR is particularly important for confirming the presence and position of the fluorine atom.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can be used for structural elucidation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Comparative Data Analysis

The data obtained from the analytical characterization should be compiled and compared with the established Ciprofloxacin HCl reference standard where applicable.

Analytical TestThis compound (Candidate)Ciprofloxacin HCl (CRM)Acceptance Criteria
Purity by HPLC (Area %) Report Value≥ 99.5% (typical for primary standards)≥ 99.5%
Total Impurities by HPLC Report ValueReport Value≤ 0.5%
Water Content (Karl Fischer) Report ValueReport ValueReport Value
Residual Solvents (GC-MS) Report ValueReport ValueWithin ICH limits
Identity (FTIR, NMR, MS) Conforms to structureConforms to structureConforms to structure

Certification and Use

Once the candidate material has been thoroughly characterized and its purity has been determined by mass balance, a certificate of analysis should be generated. This document should include all the experimental data, the calculated purity with its associated uncertainty, and recommendations for storage and handling.

Certification_Process Data Analytical Data (HPLC, GC-MS, KF, etc.) Mass_Balance Purity Calculation (Mass Balance) Data->Mass_Balance Uncertainty Uncertainty Assessment Mass_Balance->Uncertainty CoA Certificate of Analysis Generation Uncertainty->CoA Storage Establish Storage Conditions & Re-test Date CoA->Storage Release Release as Certified Reference Standard Storage->Release

Caption: The process of certifying the reference standard after data acquisition.

Conclusion

Establishing a reliable reference standard for a novel compound like this compound is a rigorous but essential undertaking. By following a systematic approach of comprehensive characterization using orthogonal analytical methods and comparing against a well-established standard, researchers can ensure the quality and integrity of their analytical data. This guide provides a robust framework for this process, empowering scientists to proceed with confidence in their research and development activities.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.